(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 530084-79-8
VCID: VC0122341
InChI: InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
Molecular Formula: C18H16BrNO3
Molecular Weight: 374.2 g/mol

(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

CAS No.: 530084-79-8

Reference Standards

VCID: VC0122341

Molecular Formula: C18H16BrNO3

Molecular Weight: 374.2 g/mol

(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one - 530084-79-8

CAS No. 530084-79-8
Product Name (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
Molecular Formula C18H16BrNO3
Molecular Weight 374.2 g/mol
IUPAC Name 5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1
Standard InChIKey GNFMSZCSSUZAGV-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CBr)O)C=CC(=O)N3
SMILES C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
Canonical SMILES C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
Synonyms 5-[(1R)-2-Bromo-1-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone; (R)-8-Benzyloxy-5-(2-bromo-1-hydroxyethyl)carbostyril; 5-(2-Bromo-(R)-1-hydroxyethyl)-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-((1R)-2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
PubChem Compound 11530884
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator